molecular formula C7H4F3N3O B8487500 5-(Trifluoromethyl)-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one CAS No. 683242-80-0

5-(Trifluoromethyl)-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one

Cat. No.: B8487500
CAS No.: 683242-80-0
M. Wt: 203.12 g/mol
InChI Key: KYVCWKKIEJZBAY-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of pyridine derivatives like “this compound” often involves various cyclization processes or domino reactions . For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The trifluoromethyl group (-CF3) is attached to the 5-position of the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are diverse and can lead to a variety of products . For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Future Directions

The future directions for “5-(Trifluoromethyl)-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one” and similar compounds are promising. Pyridine derivatives are consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Properties

CAS No.

683242-80-0

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-5(12-4)13-6(14)11-3/h1-2H,(H2,11,12,13,14)

InChI Key

KYVCWKKIEJZBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the pyridine-2,3-diamine (160 mg, 0.9 mmol) from step (b) above and N,N′-disuccinimidyl carbonate (250 mg, 0.9 mmol, Aldrich) in MeCN (5 mL) was stirred at room temperature for 13 h. Another batch of N,N′-disuccinimidyl carbonate (125 mg, 0.5 mmol, Aldrich) was added and the reaction mixture was heated at 75° C. for 90 min. The reaction mixture was cooled to room temperature and dichloromethane (20 mL) was added. The precipitate was filtered and dried under vacuo to give the title compound, which was used in the next step without additional purification. MS (ESI, pos. ion) m/z: 204 (M+1).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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